5-Benzyl-3-bromo-1,2,4-oxadiazole
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Overview
Description
5-Benzyl-3-bromo-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Transformations
5-Benzyl-3-bromo-1,2,4-oxadiazole derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules. For instance, these derivatives have been utilized in cyclic transformations to produce 1-aminoimidazolidin-2-one and 5,6-dihydro-4H-1,3,4-oxadiazine derivatives, demonstrating their role in expanding the toolbox of synthetic chemistry (Milcent & Barbier, 1992). Additionally, such compounds have been explored for their potential in forming novel conjugated polymers with electro-optical properties, highlighting their applicability in material science (Cheng Yi-xiang, 2004).
Corrosion Inhibition
This compound derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in corrosive environments. This application is crucial for extending the lifespan of metal components in industrial settings. Studies show these derivatives offer high corrosion inhibition efficiency, which is attributed to their ability to form protective layers on metal surfaces, thus preventing corrosive substances from causing damage (Kalia et al., 2020).
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a class of compounds to which 5-benzyl-3-bromo-1,2,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets to exert their anti-infective effects .
Biochemical Pathways
It is known that 1,2,4-oxadiazoles can interfere with various pathways associated with bacterial virulence .
Result of Action
It is known that 1,2,4-oxadiazoles can disrupt the growth and pathogenicity of bacteria .
Properties
IUPAC Name |
5-benzyl-3-bromo-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHVZTQUDZUSPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.